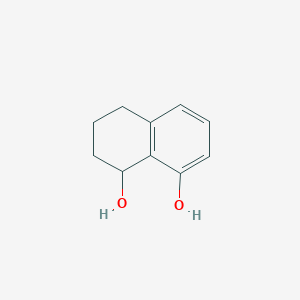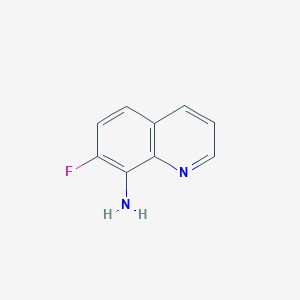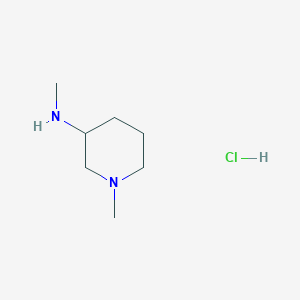![molecular formula C10H7NO B11918728 7H-Furo[3,2-f]indole CAS No. 863993-85-5](/img/structure/B11918728.png)
7H-Furo[3,2-f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo[3,2-f]indole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[3,2-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound in the presence of an acid catalyst . Another approach involves the cyclization of bishydrazone derivatives of ethyl pyruvate using polyphosphates as condensing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Furo[3,2-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The positions 3 and 5 on the indole ring are particularly reactive towards electrophilic attack .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or alkylated derivatives of this compound .
Applications De Recherche Scientifique
7H-Furo[3,2-f]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 7H-Furo[3,2-f]indole exerts its effects is primarily through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Furoindole: Compounds with different positions of the furan ring fused to the indole ring.
Pyrroloindole: Compounds where a pyrrole ring is fused to the indole ring instead of a furan ring.
Uniqueness: 7H-Furo[3,2-f]indole is unique due to the specific fusion of the furan ring to the indole ring, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
863993-85-5 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
7H-furo[3,2-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6,11H |
Clé InChI |
WCHDQSFJCXWNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC3=C(C=CO3)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)
![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)





![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


